[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose is a carbohydrate derivative that plays a significant role in the synthesis of glycoconjugates. This compound is particularly valuable in the fields of drug delivery and vaccine development due to its ability to form multivalent carbohydrate conjugates. Its unique structure allows it to inhibit β-galactosidase, making it instrumental in studying lysosomal storage diseases such as galactosialidosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose involves several steps. Initially, 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is prepared by reacting galactose with acetone in the presence of an acid catalyst . The resulting compound is then methacryloylated using methacryloyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Factors such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose undergoes various chemical reactions, including:
Polymerization: This compound can undergo controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide Mediated Polymerization (NMP) to form well-defined glycopolymers.
Substitution: The methacryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Common reagents include initiators like 2-bromo-2-methylpropionyl bromide, catalysts such as copper(I) bromide, and ligands like bipyridine.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., pyridine) are commonly used.
Major Products Formed
Polymerization: Glycopolymers with specific properties tailored for biomedical applications.
Substitution: Various substituted derivatives with potential biological activities.
Scientific Research Applications
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose has numerous applications in scientific research:
Chemistry: Used in the synthesis of glycopolymers for studying carbohydrate-protein interactions.
Biology: Inhibits β-galactosidase, aiding in the study of lysosomal storage diseases.
Medicine: Potential use in drug delivery systems and vaccine development due to its ability to form multivalent carbohydrate conjugates.
Industry: Employed in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose involves its interaction with β-galactosidase. The compound inhibits the enzyme by binding to its active site, preventing the hydrolysis of β-galactosides. This inhibition is crucial for studying the mechanics of galactosialidosis and understanding the underlying processes of lysosomal storage diseases.
Comparison with Similar Compounds
Similar Compounds
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: A precursor in the synthesis of the methacryloyl derivative.
1,23,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose: Used in glycobiology research.
Uniqueness
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose stands out due to its methacryloyl group, which allows it to participate in polymerization reactions, making it valuable for creating glycopolymers with specific properties . Its ability to inhibit β-galactosidase also sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H24O7 |
---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3/t9-,10+,11+,12-,14-/m1/s1 |
InChI Key |
RKFOJTMVZFAYQE-OIRVYTLQSA-N |
Isomeric SMILES |
CC(=C)C(=O)OC[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
Canonical SMILES |
CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.